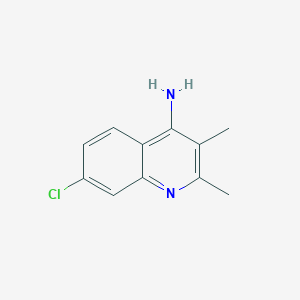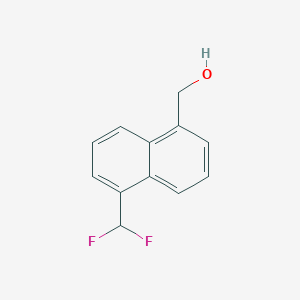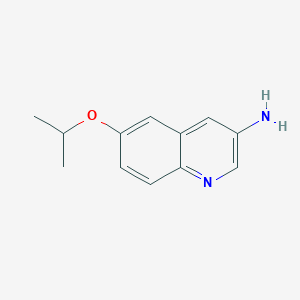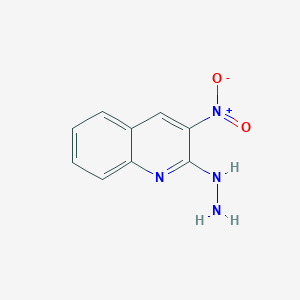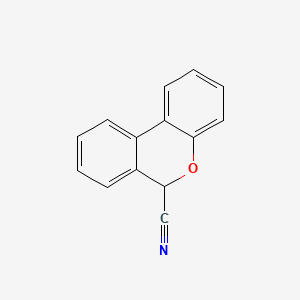
4-Phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylquinazoline is a heterocyclic aromatic organic compound that consists of a quinazoline core with a phenyl group attached at the fourth position. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenyl group enhances the compound’s chemical properties, making it a valuable scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Phenylquinazoline can be synthesized through various methods. One efficient method involves the reaction of 2-aminobenzophenone with formamide under acidic conditions to form the quinazoline ring. Another method includes the cyclization of N-phenyl anthranilic acid with phosphorus oxychloride. Additionally, aryne chemistry has been employed to synthesize this compound derivatives, where arynes are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazoline forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents, organolithium compounds.
Major Products: The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating cancer, cardiac fibrosis, and other diseases
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-phenylquinazoline involves its interaction with molecular targets such as BRD4. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, influencing gene expression. This compound derivatives inhibit BRD4 by binding to its bromodomains, thereby preventing the interaction with acetylated histones. This inhibition leads to the downregulation of BRD4 target genes, such as c-MYC, and the suppression of signaling pathways like TGF-β1/Smad2/3 .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound, lacking the phenyl group.
4-Phenoxyquinazoline: A derivative with a phenoxy group instead of a phenyl group.
2-Phenylquinazoline: A positional isomer with the phenyl group at the second position.
Uniqueness: 4-Phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit BRD4 with high specificity and low cytotoxicity makes it a promising lead compound for therapeutic development .
Eigenschaften
CAS-Nummer |
17629-01-5 |
|---|---|
Molekularformel |
C14H10N2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
4-phenylquinazoline |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-12-8-4-5-9-13(12)15-10-16-14/h1-10H |
InChI-Schlüssel |
VEFDQCSIVBIYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



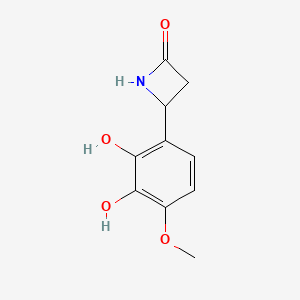

![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)


![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
